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Benzenesulfonic Anhydride

Cat. No.: B1280428
CAS No.: 512-35-6
M. Wt: 298.3 g/mol
InChI Key: MLWPJXZKQOPTKZ-UHFFFAOYSA-N
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Description

Overview and Significance of Benzenesulfonic Anhydride (B1165640) in Contemporary Chemistry

Benzenesulfonic anhydride, with the chemical formula (C₆H₅SO₂)₂O, is a highly reactive organosulfur compound primarily recognized for its role as a potent electrophile and dehydrating agent in organic synthesis. google.com Its significance stems from the anhydride functionality, which activates the benzenesulfonyl group, making it an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity distinguishes it from its parent compound, benzenesulfonic acid, and related derivatives like sulfonyl chlorides. researchgate.net

In contemporary chemistry, the compound is a cornerstone reagent for sulfonylation reactions. drugfuture.com It facilitates the transfer of a benzenesulfonyl group to various nucleophiles, a critical step in the synthesis of sulfonate esters and sulfonamides. chemimpex.com These products are often key intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com Beyond small-molecule synthesis, this compound is utilized in polymer chemistry to modify polymer structures, thereby enhancing properties such as thermal stability and solubility. chemimpex.com Its utility also extends to analytical chemistry, where it is used in derivatization techniques to improve the detection sensitivity of alcohols and amines in chromatographic methods. chemimpex.com The compound's ability to act as a dual electrophile and dehydrating agent allows it to promote reactions efficiently, often minimizing the formation of water as a byproduct and thus improving reaction yields.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
IUPAC Name benzenesulfonyl benzenesulfonate (B1194179) nih.gov
CAS Number 512-35-6 chemimpex.comnih.gov
Molecular Formula C₁₂H₁₀O₅S₂ chemimpex.comnih.gov
Molecular Weight 298.33 g/mol chemimpex.comnih.gov
Appearance White to light yellow/orange powder; Light tan solid drugfuture.comchemimpex.com
Melting Point 73 - 90 °C (may soften around 55-75°C) drugfuture.comchemimpex.com
Solubility Soluble in organic solvents like ether, chloroform, and chlorobenzene. chemicalbook.com
Reactivity Liquefies on exposure to air; reacts with nucleophiles. drugfuture.com

Historical Context of this compound Synthesis and Early Applications

The history of this compound is intrinsically linked to the 19th-century advancements in aromatic chemistry. The journey began with Michael Faraday's isolation of benzene (B151609) in 1825, followed by Eilhard Mitscherlich's synthesis of its precursor, benzenesulfonic acid, in 1834 by reacting benzene with fuming sulfuric acid. This pioneering work in aromatic sulfonation laid the chemical groundwork for its derivatives. While the anhydride may have been formed as a byproduct in these early reactions, its specific isolation and characterization awaited the development of more advanced analytical and synthetic techniques. The theoretical understanding of its structure was made possible by August Kekulé's proposal of the benzene ring in the 1860s.

The deliberate synthesis and study of this compound gained traction in the mid-20th century. A notable method was published in 1952 by Lamar Field, describing its preparation by heating benzenesulfonic acid with an excess of phosphorus pentoxide on an inert support. drugfuture.comcore.ac.uk This method provided researchers with reliable access to the compound. Early research highlighted its superiority over the more common benzenesulfonyl chloride in certain reactions. researchgate.netresearchgate.net For instance, it was found to give better results in the Friedel-Crafts sulfone synthesis and in the sulfonylation of diethyl malonate. researchgate.netresearchgate.net These early applications established this compound as a valuable reagent for forming carbon-sulfur and oxygen-sulfur bonds, setting the stage for its broader use in academic and industrial research. researchgate.netdrugfuture.com

Scope and Research Trajectories

Current research on this compound continues to build on its established reactivity, exploring new applications and refining existing methodologies. A significant area of investigation is its use in developing highly efficient synthetic protocols. For example, research has demonstrated its effectiveness in the synthesis of carboxamides from carboxylic acids and amines, a reaction that proceeds smoothly in high yields even with sterically hindered substrates. researchgate.netoup.com This method, often carried out in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), presents a powerful tool for peptide synthesis and materials science. researchgate.netoup.com

Another major research trajectory involves leveraging this compound's properties for green chemistry and advanced materials. It has been investigated as a dehydrating agent in non-phosgene routes for the synthesis of isocyanates, which are crucial monomers for polyurethanes. google.com While challenges related to byproduct recycling remain, this line of inquiry points to the compound's potential in creating more environmentally benign industrial processes. core.ac.uk Furthermore, research is ongoing into the kinetics and mechanisms of reactions involving substituted benzenesulfonic anhydrides to better understand and control sulfone formation in industrial sulfonation processes. core.ac.uk Its application in the stereoselective synthesis of glycosyl sulfonates for carbohydrate chemistry also represents an active area of research. mdpi.com

Table 2: Summary of Research Applications for this compound

Field of Research Specific Application Significance Source(s)
Organic Synthesis Reagent for Friedel-Crafts sulfone synthesis. Provides superior results compared to sulfonyl chlorides for creating aryl sulfones. researchgate.netdrugfuture.com
Synthesis of sulfonate esters and sulfonamides. Forms key intermediates for pharmaceutical and agrochemical products. chemimpex.com
Dehydrating condensation agent for carboxamide synthesis. Offers a highly efficient method for amide bond formation, even with hindered molecules. researchgate.netoup.com
Polymer Chemistry Modification of polymer structures. Enhances properties like thermal stability and solubility. chemimpex.com
Green Chemistry Dehydrating agent in non-phosgene isocyanate synthesis. Explores more environmentally friendly routes to important industrial monomers. google.com
Analytical Chemistry Derivatization of alcohols and amines. Increases detection sensitivity in chromatography. chemimpex.com
Carbohydrate Chemistry Sulfonylation of hemiacetals. Enables stereoselective synthesis of glycosyl donors for complex carbohydrate assembly. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O5S2 B1280428 Benzenesulfonic Anhydride CAS No. 512-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWPJXZKQOPTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462781
Record name Benzenesulfonic Anhydride
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-35-6
Record name Benzenesulfonic anhydride
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Record name Benzenesulfonic Anhydride
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Record name Benzenesulfonic Anhydride
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Record name BENZENESULFONIC ANHYDRIDE
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Synthetic Methodologies for Benzenesulfonic Anhydride

Classical Synthetic Routes and Refinements

The traditional syntheses of benzenesulfonic anhydride (B1165640) have been well-established for decades, primarily relying on the dehydration of benzenesulfonic acid or the oxidation of benzenesulfinic acid.

Dehydration of Benzenesulfonic Acid (P₂O₅, SOCl₂, SO₃)

The most conventional and widely practiced method for preparing benzenesulfonic anhydride is the dehydration of benzenesulfonic acid. wikipedia.org This process involves the removal of a water molecule from two molecules of benzenesulfonic acid.

Phosphorus Pentoxide (P₂O₅): The use of phosphorus pentoxide (P₂O₅) as a dehydrating agent is a long-standing and standard approach for synthesizing this compound, often yielding around 50% of the product. researchgate.net The reaction is typically represented as: 2 C₆H₅SO₃H + P₂O₅ → (C₆H₅SO₂)₂O + 2HPO₃

Thionyl Chloride (SOCl₂): this compound can also be formed as a byproduct during the synthesis of benzenesulfonyl chloride from benzenesulfonic acid using thionyl chloride. chemcess.com However, its isolation can be challenging due to its rapid hydrolysis in the presence of aqueous acid. chemcess.com An attempted synthesis by heating benzenesulfonic acid with thionyl chloride in benzene (B151609) has been documented, though its success was limited. core.ac.uk

Sulfur Trioxide (SO₃): Sulfur trioxide is a highly reactive sulfonating agent that can be used to form benzenesulfonic acid from benzene. thieme-connect.de It can also be involved in the formation of the anhydride from the acid. chemcess.com The reaction of aryl halides with sulfur trioxide in nitromethane (B149229) can yield sulfonic anhydrides, which are then hydrolyzed to the corresponding acids. thieme-connect.de

Dehydrating AgentDescription
Phosphorus Pentoxide (P₂O₅) A powerful dehydrating agent, considered the standard for this synthesis.
Thionyl Chloride (SOCl₂) Can lead to the formation of this compound as a side product. chemcess.com
Sulfur Trioxide (SO₃) A reactive agent that can be used in the formation of both the acid and the anhydride. chemcess.comthieme-connect.de

Reaction of Benzenesulfinic Acid with Oxidizing Agents

An alternative classical route involves the oxidation of benzenesulfinic acid. While various oxidizing agents can be employed, they often come with the challenge of competing side reactions, such as ring nitration.

Nitric Acid: The use of nitric acid to oxidize benzenesulfinic acid to benzenesulfonic acid is a known method. However, the use of excess oxidant can lead to the undesirable nitration of the aromatic ring. thieme-connect.de

Dinitrogen Tetroxide: Dinitrogen tetroxide has also been reported as an oxidant for this conversion, but it is known to produce unwanted byproducts. thieme-connect.de

Novel and Green Synthetic Approaches

In response to growing environmental concerns, recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and related compounds.

Development of Environmentally Benign Synthetic Pathways

The principles of green chemistry, which advocate for waste prevention and the use of less hazardous substances, have spurred the development of cleaner synthetic routes. rsc.orghumanjournals.com This includes the use of safer solvents and catalysts to minimize environmental impact. humanjournals.com For instance, a green synthesis method for benzenesulfonic acid alkynes propyl ester has been developed using benzenesulfonyl chloride and propargyl alcohol in a water phase with an inorganic base as an acid-capture agent. google.com This approach avoids organic solvents and allows for easy product separation. google.com

Catalytic Synthesis of this compound

Catalytic methods offer a promising avenue for more efficient and environmentally friendly synthesis. Research has explored the use of solid acid catalysts, which can be recycled and reduce the need for corrosive mineral acids. scirp.orgnih.gov

A novel carbon-based solid acid catalyst, functionalized with sulfonic acid groups, has been synthesized using starch and alkyl benzene sulfonic acid. scirp.orgsemanticscholar.org This catalyst has shown high activity in esterification reactions and demonstrates good stability for reuse. semanticscholar.orgresearchgate.net The synthesis avoids hazardous chemicals like concentrated sulfuric acid, making the process safer. scirp.org

Catalyst TypeDescriptionAdvantages
Carbon-Based Solid Acid Synthesized from starch and alkyl benzene sulfonic acid via a hydrothermal method. scirp.orgsemanticscholar.orgHigh catalytic activity, reusability, avoids hazardous reagents. semanticscholar.orgresearchgate.net

Tautomeric Pseudohalide-Based Synthesis

A novel process for preparing sulfonic acid anhydrides involves the use of a reagent that exhibits acid pseudohalide tautomerism. google.com This method utilizes a reagent with a cyclic tautomeric form to facilitate the dehydration of sulfonic acids, including benzenesulfonic acid, to their corresponding anhydrides. google.com This approach is designed to overcome the drawbacks of previous methods. google.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is contingent upon the careful optimization of several reaction parameters. Key factors influencing the yield and purity of the final product include the choice of solvent, reaction temperature, and pressure. Subsequent purification is also critical to isolate the anhydride from unreacted starting materials and byproducts.

Solvent Effects in this compound Synthesis

The selection of an appropriate solvent is crucial in the synthesis of this compound, as it can significantly impact reaction rates and product yields. While some syntheses can be performed in the absence of an organic solvent, the use of an inert solvent is common. google.com

Inert organic solvents are often employed to facilitate the reaction. For instance, in the sulfonation of various aromatic systems using sulfur trioxide, fully deuterated dichloromethane (B109758) has been utilized as a solvent with fully deuterated 1,4-dioxane (B91453) acting as a moderator. thieme-connect.de Sulfur dioxide has also been used as a solvent for sulfur trioxide in sulfonation reactions. thieme-connect.de Nitromethane is another solvent that has been used, particularly in the reaction of aryl halides with sulfur trioxide to produce sulfonic anhydrides, which are then hydrolyzed to the corresponding acids. thieme-connect.decore.ac.uk The reaction is typically conducted at 0 °C for 30 minutes, followed by quenching with water and heating to hydrolyze any anhydride formed. thieme-connect.de

In some processes, benzene itself can act as a solvent. One method involves treating a mixture of benzenesulfonic acid and sulfuric acid with benzene, which selectively dissolves the benzenesulfonic acid. google.comchemcess.com This allows for the separation from the sulfuric acid. The benzenesulfonic acid can then be extracted from the benzene solution. chemcess.com

The following table summarizes the solvents used in various synthetic routes for this compound and related compounds:

Solvent/SystemReactantsRole of SolventReference
Dichloromethane (deuterated)Aromatic compounds, Sulfur trioxideInert solvent thieme-connect.de
1,4-Dioxane (deuterated)Aromatic compounds, Sulfur trioxideModerator thieme-connect.de
NitromethaneAryl halides, Sulfur trioxideReaction medium thieme-connect.decore.ac.uk
Sulfur DioxideArenes, Sulfur trioxideSolvent for SO3 thieme-connect.de
BenzeneBenzenesulfonic acid, Sulfuric acidExtraction solvent google.comchemcess.com
1,2-Dichloroethane (B1671644)Benzenesulfonic acid, Phosphorus pentoxideReaction medium for reflux

It is important to note that in some preparations, such as the reaction of benzenesulfonic acid with phosphorus pentoxide, the reaction can be initiated at room temperature and then heated without the initial use of a solvent, with a solvent like 1,2-dichloroethane being added later in the process for reflux and product isolation.

Temperature and Pressure Optimization for Anhydride Formation

Temperature and pressure are critical parameters that must be precisely controlled to maximize the yield of this compound and minimize the formation of byproducts.

The synthesis of sulfonic anhydrides can be carried out at temperatures ranging from 80°C to 180°C. google.com In one specific preparation of this compound, the reaction mixture is gradually heated to 100°C and maintained at this temperature for 5 hours to ensure the reaction goes to completion.

While many preparations are conducted at atmospheric pressure, adjusting the pressure can be beneficial. google.comgoogle.com For instance, if the boiling point of the resulting sulfonic anhydride is higher than the reaction temperature, it will remain in the reaction mixture, while more volatile byproducts can be removed by distillation. google.com The final product can then be isolated by distillation under reduced pressure. google.com Lowering the pressure can also facilitate the removal of water formed during esterification reactions, which can be analogous to anhydride formation, allowing for the use of lower reaction temperatures. google.com

In the context of sulfonation to produce linear alkylbenzene sulfonic acid, a related process, it was noted that for feedstocks with a high content of aromatic byproducts, increasing the sulfur feed to combustion can increase the sulfuric anhydride concentration in the reactor, which is a key parameter for maintaining a high yield. tpu.ru

The table below outlines the temperature and pressure conditions mentioned in various synthetic contexts related to anhydride formation.

Compound/ProcessTemperature RangePressureNotesReference
Sulfonic Anhydrides (General)80°C - 180°CNormal Pressure google.com
This compoundGradual heating to 100°CAtmosphericMaintained for 5 hours.
Esterification (Analogous)70°C - 300°C5 - 250 psia (Atmospheric preferred)Lower pressure aids water removal. google.com
Carbonylation to Succinic Anhydride80°C - 150°C5 - 50 barIncreasing temperature to 150°C was detrimental. researchgate.net

Purification Techniques for this compound

After the synthesis of this compound, purification is essential to remove impurities such as unreacted benzenesulfonic acid, dehydrating agents, and any byproducts.

One common method of purification is recrystallization from a suitable solvent. This technique relies on the difference in solubility between the desired anhydride and the impurities at different temperatures.

Another key technique involves filtration . In a preparation using phosphorus pentoxide, after refluxing with 1,2-dichloroethane, the mixture is cooled and subjected to multiple filtration steps to isolate the this compound product.

For the precursor, benzenesulfonic acid, purification can be achieved by dissolving it in a small amount of distilled water and treating it with barium carbonate. lookchem.com The insoluble barium benzenesulfonate (B1194179) is filtered off, dried, and then treated with sulfuric acid to regenerate the free acid and precipitate insoluble barium sulfate. lookchem.com The filtrate containing the purified benzenesulfonic acid is then evaporated under high vacuum, and the resulting oily residue crystallizes upon becoming completely anhydrous. lookchem.com This anhydrous, crystalline acid is deliquescent and should be stored appropriately. lookchem.com

In industrial settings, purification is often integrated into a continuous process. For instance, after sulfonation, the reaction mixture can be poured into a strong solution of an alkali metal chloride. thieme-connect.de This decreases the solubility of the aromatic sulfonate, causing it to precipitate out of the solution. thieme-connect.de

The table below summarizes the purification techniques discussed.

TechniqueTarget CompoundDescriptionReference
RecrystallizationThis compoundPurification from a suitable solvent.
FiltrationThis compoundIsolation of the solid product from the reaction mixture.
Salt Formation & RegenerationBenzenesulfonic AcidConversion to barium salt to separate from impurities, followed by regeneration of the pure acid. lookchem.com
Salting OutAromatic SulfonatesPrecipitation from a strong alkali metal chloride solution. thieme-connect.de
High Vacuum EvaporationBenzenesulfonic AcidRemoval of water to obtain the anhydrous crystalline form. lookchem.com

Reactivity and Reaction Mechanisms of Benzenesulfonic Anhydride

Electrophilic Reactivity of Benzenesulfonic Anhydride (B1165640)

Benzenesulfonic anhydride, with the chemical formula (C₆H₅SO₂)₂O, is characterized by its strong electrophilic nature. cymitquimica.comchemimpex.com This reactivity stems from the presence of two electron-withdrawing benzenesulfonyl groups attached to an oxygen atom, which creates a highly electron-deficient sulfur center. This enhanced electrophilic character makes the anhydride bond susceptible to cleavage by nucleophiles. The molecule's ability to act as an effective benzenesulfonylating agent is a direct consequence of this electrophilicity, enabling the transfer of a benzenesulfonyl group to various nucleophilic substrates. chemimpex.com

The electrophilicity of this compound is more pronounced than that of the corresponding benzenesulfonyl chloride. researchgate.net This heightened reactivity is valuable in synthetic applications where efficient and rapid transfer of benzenesulfonyl groups is required. The reaction mechanism generally involves nucleophilic attack on one of the sulfur atoms, leading to the displacement of a benzenesulfonate (B1194179) anion, which is a good leaving group. The reaction can proceed through different pathways depending on the nucleophile and reaction conditions.

Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions with a variety of nucleophiles. These reactions are central to its utility in organic synthesis, leading to the formation of important classes of compounds such as sulfonamides and sulfonate esters. cymitquimica.comchemimpex.com

This compound reacts with primary and secondary amines to yield N-substituted sulfonamides. cymitquimica.comchemguide.co.uk This reaction is a cornerstone in the synthesis of sulfonamide-containing compounds, which have applications in medicinal chemistry. chemimpex.com The reaction proceeds through a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic sulfur atoms of the anhydride. libretexts.org This is followed by the departure of a benzenesulfonate leaving group.

The general mechanism involves two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the sulfur atoms of the this compound. libretexts.org

Leaving Group Departure: The benzenesulfonate anion is eliminated, and a proton is transferred to a base (typically another molecule of the amine), resulting in the formation of the stable sulfonamide. libretexts.org

A study demonstrated a highly efficient method for synthesizing carboxamides from carboxylic acids and amines using this compound in the presence of 4-(dimethylamino)pyridine (DMAP). oup.com While this reaction forms carboxamides, the underlying principle of activating the carbonyl group by forming a mixed anhydride intermediate highlights the reactivity of this compound.

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary/Secondary AmineN-Substituted SulfonamideNucleophilic Acyl Substitution

The reaction of this compound with alcohols provides a direct route to the synthesis of sulfonate esters. chemimpex.com These esters are valuable intermediates in organic synthesis, often used as alkylating agents due to the excellent leaving group ability of the sulfonate group. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the anhydride. libretexts.org

The general steps are:

Nucleophilic Attack: The alcohol's oxygen atom attacks a sulfur atom of the anhydride. libretexts.org

Deprotonation and Leaving Group Removal: A base, often a non-nucleophilic base like pyridine (B92270), removes the proton from the alcohol's hydroxyl group, and the benzenesulfonate group departs. libretexts.org

Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different pathways, including Sₙ1 and Sₙ2 mechanisms. researchgate.net While these studies focus on the acid, the anhydride's reaction is expected to be more facile due to its enhanced electrophilicity.

Reactant 1Reactant 2ProductReaction Type
This compoundAlcoholSulfonate EsterNucleophilic Acyl Substitution

This compound has been shown to react with Grignard reagents. researchgate.netacs.org For instance, the reaction with phenylmagnesium bromide has been studied. acs.org These reactions can lead to the formation of sulfones. The reaction of Grignard reagents with sulfonate esters, which can be formed from this compound, is a known method for carbon-carbon bond formation.

This compound reacts with pyridine. researchgate.netacs.org In the presence of a reducing agent like sodium borohydride, this reaction can lead to the formation of N-sulfonyl-1,4-dihydropyridines and N-sulfonyl-1,2-dihydropyridines. cdnsciencepub.com The reaction likely proceeds through the formation of an N-benzenesulfonylpyridinium salt intermediate, which is then reduced. The ratio of the 1,4- and 1,2-dihydropyridine products can be influenced by the solvent and temperature. cdnsciencepub.com

This compound reacts with sodium sulfite (B76179) in an aqueous solution. acs.org This reaction involves warming the mixture and results in the formation of benzenesulfinic acid upon acidification. acs.org The reaction demonstrates the susceptibility of the anhydride to nucleophilic attack by the sulfite ion.

Reactions with Hydrogen Bromide

In a typical procedure, gaseous hydrogen bromide is passed through molten this compound at elevated temperatures (e.g., 94-97°C). acs.org The reaction can be represented by the following equation:

(C₆H₅SO₂)₂O + HBr → C₆H₅SO₂Br + C₆H₅SO₃H

The process establishes the mode of reaction where the anhydride linkage is broken by the halide. researchgate.net

Reactions with Dimethylsulfonium Cyclopentadienylide

This compound reacts with sulfonium (B1226848) ylides, such as dimethylsulfonium cyclopentadienylide, which act as nucleophiles. In this reaction, the ylide attacks one of the electrophilic sulfur atoms of the anhydride. This results in the formation of a benzenesulfonyl-substituted derivative of the original ylide. researchgate.net Specifically, the reaction with dimethylsulfonium cyclopentadienylide yields the corresponding benzenesulfonyl-substituted sulfonium ylide. researchgate.net This transformation highlights the utility of this compound as a source of an electrophilic benzenesulfonyl group for reaction with specialized carbon nucleophiles. researchgate.net

Friedel-Crafts Reactions Involving this compound

This compound is a superior reagent compared to the corresponding sulfonyl chloride for Friedel-Crafts reactions, particularly for the synthesis of sulfones. researchgate.netdrugfuture.com This electrophilic aromatic substitution reaction is a cornerstone method for forming carbon-sulfur bonds on aromatic rings.

The Friedel-Crafts sulfonylation of aromatic compounds (arenes) with this compound provides a direct route to diaryl sulfones. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the anhydride. scispace.com The catalyst coordinates to one of the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur atom and facilitating the generation of the active electrophile, which is believed to be a complex of the benzenesulfonyl cation. This electrophile is then attacked by the electron-rich aromatic ring of the substrate. chemistry.coach

The general mechanism involves:

Formation of the electrophilic species from the anhydride and Lewis acid.

Nucleophilic attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the diaryl sulfone.

This method can be applied to various aromatic substrates, and recent advancements have explored the use of solid acid catalysts like zeolites and metal-exchanged montmorillonite (B579905) clays (B1170129) to create more environmentally friendly and efficient processes. scispace.comresearchgate.net

Table 1: Examples of Friedel-Crafts Sulfonylation using this compound

Aromatic SubstrateCatalystProduct
Benzene (B151609)AlCl₃Diphenyl sulfone
Toluene (B28343)FeCl₃Phenyl tolyl sulfone
Naphthalene (B1677914)Fe³⁺-montmorillonitePhenyl naphthyl sulfone scispace.comresearchgate.net
m-XyleneZeolite Beta(2,4-Dimethylphenyl) phenyl sulfone researchgate.net

The rate and outcome of Friedel-Crafts sulfonylation are significantly influenced by the nature of the substituents present on the aromatic substrate.

Activating Groups: Electron-donating groups (EDGs) on the aromatic substrate, such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups, increase the nucleophilicity of the ring. chemistry.coach This enhances the reaction rate compared to unsubstituted benzene. These groups are typically ortho, para-directors, leading to the formation of corresponding isomeric sulfones. For instance, the reaction with toluene proceeds much faster than with benzene. libretexts.org

Deactivating Groups: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or the sulfonyl (-SO₃H) group itself, deactivate the aromatic ring towards electrophilic attack. chemistry.coach This deactivation occurs because these groups reduce the electron density of the ring, making it less nucleophilic. chemistry.coach Aromatic rings that are strongly deactivated, like nitrobenzene (B124822), are generally unreactive in Friedel-Crafts reactions, including sulfonylation. msu.edu

Table 2: Effect of Substituents on Aromatic Substrate Reactivity in Friedel-Crafts Sulfonylation

Substituent on Benzene RingClassificationEffect on ReactivityTypical Products
-CH₃ (Toluene)Activating (EDG)Increases rateortho- and para-Phenyl tolyl sulfone
-OCH₃ (Anisole)Strongly Activating (EDG)Strongly increases rateortho- and para-Methoxyphenyl phenyl sulfone
-Cl (Chlorobenzene)Deactivating (EWG)Decreases rateortho- and para-Chlorophenyl phenyl sulfone
-NO₂ (Nitrobenzene)Strongly Deactivating (EWG)Reaction generally does not occurNo product chemistry.coachmsu.edu

Sulfone Synthesis via Friedel-Crafts Sulfonylation

Other Significant Reaction Pathways

While this compound is primarily a sulfonating agent, it also serves as a powerful activating agent in acylation reactions, particularly for the conversion of carboxylic acids into more reactive intermediates. When this compound reacts with a carboxylic acid, it forms a mixed anhydride (R-CO-O-SO₂-Ph). This mixed anhydride is a much more potent acylating agent than the parent carboxylic acid.

This activated intermediate can then readily react with nucleophiles like alcohols or amines to form esters or amides, respectively, under mild conditions. The benzenesulfonic acid generated as a byproduct can be neutralized or removed. This strategy is an alternative to using acyl chlorides or other carboxylic acid anhydrides for acylation. google.com The use of anhydrides as acylating reagents is a fundamental strategy in organic synthesis, often catalyzed by Lewis acids in Friedel-Crafts acylations. libretexts.orgtestbook.com

Role in Isocyanate Generation

This compound serves as a potent dehydrating agent in the synthesis of isocyanates from various nitrogen-containing precursors. Its utility is particularly noted in reactions that involve the elimination of water or other small molecules to form the characteristic -N=C=O functional group.

The generation of isocyanates can be achieved from N-substituted amides. While specific studies detailing the use of this compound for this purpose are part of a broader class of reactions, the analogous methanesulfonic anhydride has been shown to convert amides into isocyanates in significantly better yields than the corresponding sulfonyl chloride. researchgate.net The reaction of an isocyanate with a carboxylic acid can form a mixed anhydride of a carboxylic acid and a carbamic acid, which is often unstable and can decompose, losing carbon dioxide. uantwerpen.be This reactivity highlights the role of anhydrides in facilitating the formation of isocyanate intermediates.

The general mechanism for isocyanate generation from carboxylic acids involves the Curtius rearrangement, where an acyl azide (B81097) intermediate rearranges to an isocyanate. nih.gov this compound can facilitate the formation of necessary precursors for such rearrangements under anhydrous conditions. For instance, it can be used in the dehydration of carbamic acids, which are formed from the reaction of amines with carbon dioxide, to yield isocyanates. scholaris.ca The isocyanate can be detected by in-situ IR monitoring and then trapped by nucleophiles like alcohols or amines to form carbamates and ureas, respectively. uantwerpen.bescholaris.ca This phosgene-free pathway is significant for both laboratory and industrial synthesis. scholaris.ca

The reaction is believed to proceed through the formation of a mixed sulfonic-carbamic anhydride intermediate. This intermediate is highly unstable and readily eliminates benzenesulfonic acid and carbon dioxide to furnish the desired isocyanate. The high reactivity of this compound as an electrophile and its effectiveness as a water scavenger drive the reaction towards the formation of the isocyanate product.

Sulfonylation of Diethyl Malonate

This compound is an effective reagent for the C-sulfonylation of active methylene (B1212753) compounds, such as diethyl malonate. This reaction provides a direct route to diethyl benzenesulfonylmalonate, a valuable synthetic intermediate. Research has shown that this compound often yields superior results in this transformation compared to the more commonly used benzenesulfonyl chloride. researchgate.netresearchgate.netresearchgate.netacs.org

The reaction proceeds via the enolate of diethyl malonate, which acts as a nucleophile. In the presence of a suitable base, diethyl malonate is deprotonated to form the corresponding carbanion. This carbanion then attacks one of the electrophilic sulfur atoms of this compound. The benzenesulfonate anion serves as the leaving group, resulting in the formation of the C-S bond.

General Reaction Scheme:

Generated code

The enhanced reactivity of the anhydride compared to the sulfonyl chloride can be attributed to the better leaving group ability of the benzenesulfonate anion (C₆H₅SO₃⁻) compared to the chloride anion (Cl⁻). Furthermore, the anhydride possesses two electrophilic sulfonyl centers, potentially influencing the reaction kinetics. core.ac.uk The process avoids the harsh conditions sometimes required with other sulfonylating agents and minimizes side reactions often observed with sulfonyl chlorides, such as reduction of the sulfonyl group by the enolate. acs.org The chemoselectivity of this reaction is influenced by proton-coupled electron transfer (PCET) mechanisms, where the acidity of the C-H bond in diethyl malonate plays a crucial role in the initial deprotonation step. acs.org

Synthesis of Thiolsulfonates

This compound is a highly effective reagent for the preparation of thiolsulfonates (also known as thiosulfonates) from thiols. This reaction provides a clean and efficient method for the formation of the characteristic S-SO₂ bond. The use of this compound in this synthesis has been reported to be superior to that of benzenesulfonyl chloride. researchgate.netresearchgate.netresearchgate.netacs.org

The reaction involves the nucleophilic attack of a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) on one of the electrophilic sulfur atoms of the this compound molecule. This attack results in the cleavage of the S-O bond within the anhydride and the formation of the new S-S bond of the thiolsulfonate product. The other product of the reaction is a molecule of benzenesulfonic acid or its salt.

Reaction Mechanism: The mechanism involves a nucleophilic substitution at the sulfur atom. oregonstate.edu

Nucleophilic Attack: The sulfur atom of the thiol attacks one of the sulfonyl sulfur atoms of the anhydride.

Transition State: A transient intermediate is formed where the new S-S bond is partially formed and the anhydride's S-O bond is partially broken.

Product Formation: The S-O bond cleaves, releasing a benzenesulfonate anion as a leaving group and forming the stable thiolsulfonate.

The reaction of thiols with anhydrides to form thioester/acid products has been shown to be a reversible process, which can be utilized in creating dynamic covalent networks. nih.gov In the context of thiolsulfonate synthesis, the stability of the resulting S-SO₂ linkage generally drives the reaction to completion under standard conditions.

ReactantReagentProductReference
Thiol (R-SH)This compoundR-S-SO₂-C₆H₅ researchgate.netresearchgate.netacs.org
ThiophenolThis compoundS-Phenyl benzenethiosulfonate acs.org

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Intermediates

The mechanisms of reactions involving this compound are often rationalized through the formation of specific, short-lived intermediates. The nature of these intermediates depends on the co-reactants and reaction conditions.

When this compound reacts with nucleophilic reagents like pyridine, a well-defined intermediate can be isolated. A 1:1 complex, identified as 1-benzenesulfonylpyridinium benzenesulfonate, is formed. acs.org This solid intermediate is water-soluble and highly reactive, readily reacting with phenols, for example, to yield phenyl benzenesulfonate in high yield. acs.org This demonstrates the anhydride's ability to act as a powerful benzenesulfonyl group transfer agent via a reactive salt intermediate.

In reactions with carboxylic acids, the formation of a mixed sulfonic-carboxylic anhydride, R-C(O)O-SO₂-C₆H₅, is a plausible intermediate. rsc.org These mixed anhydrides are highly activated electrophiles and are key to understanding reactions like esterification, where this compound acts as a promoter. researchgate.net Similarly, in the generation of isocyanates from amines and CO₂, a mixed sulfonic-carbamic anhydride intermediate is formed, which subsequently decomposes to the product. scholaris.ca

Pulse radiolysis studies on the precursor, benzenesulfonic acid, have identified hydroxycyclohexadienyl-type radicals as immediate intermediates during its oxidative degradation, which provides insight into the behavior of the benzenesulfonyl moiety under radical conditions. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies of reactions involving this compound and its derivatives have provided significant insights into their reactivity. The rates of reaction are highly dependent on the substituents present on the aromatic rings, the solvent, and the presence of catalysts.

For Friedel-Crafts type reactions with toluene, catalyzed by aluminum chloride (AlCl₃) in nitromethane (B149229), the reactivity of a range of substituted benzenesulfonic anhydrides has been investigated. core.ac.uk It was found that the influence of substituents on the reaction rate is well-described by the Hammett-Taft equation. core.ac.uk A key finding is that the sensitivity of the reaction rate to structural changes in the anhydride molecule is heightened. This is because the substituent appears twice in each anhydride molecule, and their electronic effects are cumulative, leading to a more pronounced impact on the electrophilicity of the sulfur centers compared to the corresponding sulfonyl chlorides. core.ac.uk

The kinetics of the related desulfonation of benzenesulfonic acid have been studied extensively, showing first-order dependence with respect to the sulfonic acid. researchgate.netacs.org These studies, conducted in aqueous sulfuric acid at elevated temperatures, are crucial for understanding the stability of the C-S bond and the principle of microscopic reversibility in sulfonation reactions. The rate of desulfonation increases with both temperature and acid concentration. researchgate.net The data suggests that the protodesulfonation proceeds via a Wheland-type intermediate, which is consistent with the general mechanism for electrophilic aromatic substitution. researchgate.net

Reaction TypeKey Kinetic FindingsReference
Friedel-Crafts SulfonylationRate is described by Hammett-Taft equation; enhanced sensitivity to substituents due to their dual presence in the anhydride molecule. core.ac.uk
Desulfonation (of Benzenesulfonic Acid)First-order with respect to sulfonic acid; rate increases with acid concentration and temperature. researchgate.netacs.org
Sonochemical DegradationReaction with hydroxyl radicals is extremely fast, with a second-order rate constant (k₂) of (7.16 ± 0.04) × 10⁹ M⁻¹ s⁻¹. nih.gov

Stereochemical Aspects of this compound Reactions

The stereochemical outcomes of reactions involving this compound are primarily governed by its function as a reagent to generate an excellent leaving group, the benzenesulfonate anion (C₆H₅SO₃⁻). This allows for stereocontrolled transformations, particularly in nucleophilic substitution reactions.

In the context of chiral alcohols, this compound can be used to convert a hydroxyl group into a benzenesulfonate ester in situ. Sulfonate esters are well-known to be excellent leaving groups that facilitate bimolecular nucleophilic substitution (S_N2) reactions. mdpi.com An S_N2 reaction proceeds with a predictable inversion of stereochemistry at the reacting center. Therefore, by using this compound, a chiral alcohol can be converted into a product with inverted stereochemistry in a two-step, one-pot sequence (sulfonylation followed by nucleophilic displacement).

This principle is applied in complex molecule synthesis, such as in carbohydrate chemistry. The conversion of an anomeric hydroxyl group to a sulfonate facilitates stereocontrolled glycosylation reactions. mdpi.com While very strong electron-withdrawing groups on the sulfonate can favor an S_N1 pathway (leading to racemization), the benzenesulfonate group is well-suited for promoting the S_N2 pathway, thereby ensuring high stereoselectivity. mdpi.com

The stereochemical course of the reaction can also be influenced by steric factors. In reactions with chiral substrates containing multiple reactive sites, the approach of the nucleophile typically occurs from the least sterically hindered face of the molecule, leading to a specific diastereomer. ucl.ac.uk The formation of a chiral intermediate, such as a sulfonate ester derived from a chiral alcohol and this compound, allows for the transfer of stereochemical information during a subsequent transformation.

Applications of Benzenesulfonic Anhydride in Advanced Organic Synthesis

Catalytic Applications in Organic Transformations

Benzenesulfonic anhydride (B1165640) and its parent acid are pivotal in accelerating a range of chemical reactions. Their utility stems from their strong acidic properties and ability to activate substrates towards nucleophilic attack.

While benzenesulfonic acid is a well-established strong Brønsted acid catalyst, benzenesulfonic anhydride functions as a powerful precursor and activator in its own right. thieme-connect.deacs.org Strong acids like arenesulfonic acids are frequently employed as catalysts in numerous organic reactions, including acetylations and dehydrations. thieme-connect.de this compound's catalytic activity is often attributed to its in situ hydrolysis to two equivalents of benzenesulfonic acid, a strong acid that is almost fully dissociated in water. wikipedia.org

The anhydride itself is a potent electrophile and can initiate reactions by sulfonylating a substrate, thereby creating a highly reactive intermediate. In processes where water is present or generated, the anhydride is rapidly converted to benzenesulfonic acid, which then acts as the primary Brønsted acid catalyst. wikipedia.org This dual reactivity makes it an effective, albeit aggressive, choice for reactions requiring strong acid catalysis. The development of various chiral sulfonic acids has further broadened the scope of Brønsted acid catalysis in stereoselective synthesis. nih.gov

Esterification is a fundamental equilibrium-limited reaction that benefits significantly from the use of catalysts and the removal of water. Benzenesulfonic acid and its derivatives have been identified as effective and greener alternatives to corrosive mineral acids like sulfuric acid for catalyzing esterification. revistadechimie.ro For instance, the esterification of acetic acid and n-propanol is efficiently catalyzed by benzenesulfonic acid. revistadechimie.ro

This compound plays a dual role in these reactions. Firstly, it serves as an exceptionally powerful dehydrating agent, reacting irreversibly with the water produced during esterification to form benzenesulfonic acid. wikipedia.org This shifts the reaction equilibrium decisively towards the ester product, leading to higher yields. Secondly, the anhydride can act as an activator for the carboxylic acid. It reacts with the carboxylic acid to form a mixed anhydride intermediate. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid, accelerating the rate of ester formation. This activation mechanism is a key principle in many synthetic transformations.

Table 1: Role of this compound and Related Species in Catalysis

Reaction TypeCatalyst/ReagentRoleOutcome
General Acid Catalysis This compound/AcidBrønsted Acid Catalyst thieme-connect.deacs.orgProtonation and activation of substrates.
Esterification This compoundDehydrating Agent & Activator wikipedia.orgrevistadechimie.roRemoves water to shift equilibrium; forms reactive mixed-anhydride intermediates.
Epoxy Resin Degradation Benzenesulfonic Acid (from Anhydride)Acid-catalyzed hydrolysis rsc.orgmdpi.comCleavage of ester cross-links in the polymer matrix.

Anhydride-cured epoxy resins are thermosetting polymers known for their robust chemical and thermal resistance, making them difficult to degrade or recycle. mdpi.com The degradation of these materials typically requires the cleavage of the stable ester bonds that form the cross-linked network.

Research has shown that strong acids can catalyze the degradation of these resins. For example, dodecyl benzene (B151609) sulfonic acid (DBSA), an amphiphilic derivative, has been used to accelerate the degradation of anhydride-cured epoxy resin in water. rsc.org The catalytic action involves the protonation of the ester's carbonyl oxygen, rendering it more susceptible to hydrolysis. The initiation reaction in the thermal decomposition of these resins is the cleavage of an ester bond. mdpi.com

This compound can serve as a potent agent for initiating this degradation. In the presence of moisture, it rapidly generates benzenesulfonic acid, a strong acid that effectively catalyzes the hydrolytic breakdown of the polymer's ester linkages. wikipedia.orgmdpi.com This application is crucial for chemical recycling and waste management of durable polymer materials.

Application in Esterification Reactions

Reagent in Medicinal Chemistry and Pharmaceutical Synthesis

This compound is a key reagent for introducing the benzenesulfonyl group into molecules. This functional group is present in many therapeutic agents and is a vital component in the synthesis of pharmaceutical intermediates. chemimpex.com

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs, including antimicrobials. chemimpex.comekb.eg this compound is an effective reagent for the synthesis of sulfonamides. chemimpex.com It reacts readily with primary and secondary amines to form the corresponding N-substituted benzenesulfonamides.

The reaction proceeds via the nucleophilic attack of the amine on one of the electrophilic sulfur atoms of the anhydride, leading to the formation of the S-N bond characteristic of sulfonamides. This method is a direct and efficient alternative to using benzenesulfonyl chloride. Many important antimicrobial drugs are prepared by coupling aromatic sulfonyl groups with heterocyclic primary amines. ekb.eg

Sulfonate esters are important functional groups in their own right and serve as valuable intermediates in pharmaceutical synthesis. chemimpex.com They are often used as leaving groups in nucleophilic substitution reactions or as part of the final active pharmaceutical ingredient. This compound is a versatile reagent for the preparation of these esters from alcohols. chemimpex.com

The reaction involves the attack of the alcohol's hydroxyl group on the anhydride, forming the sulfonate ester (an O-S bond) and benzenesulfonic acid as a byproduct. Pharmaceutical drugs prepared as benzenesulfonate (B1194179) salts are known as "besilates" or "besylates," a designation that highlights the importance of this chemical moiety in drug formulation and synthesis. wikipedia.org

Table 2: Applications in Pharmaceutical Synthesis

Product ClassSynthetic Role of this compoundSignificance
Sulfonamides Direct benzenesulfonylation of amines chemimpex.comCore structure in numerous antimicrobial and therapeutic drugs. ekb.eg
Sulfonate Esters Benzenesulfonylation of alcohols chemimpex.comKey intermediates in organic synthesis; formation of "besylate" salts of drugs. wikipedia.org

Derivatization Techniques for Pharmaceutical Analysis

In the field of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and potential impurities is critical. This compound plays a valuable role as a derivatizing agent to enhance the detectability of certain molecules in analytical methods like chromatography. chemimpex.com Its primary use is in the analysis of compounds containing alcohol and amine functional groups. chemimpex.com

The high reactivity of this compound with nucleophiles such as alcohols and amines allows for the formation of stable sulfonate esters and sulfonamides, respectively. This chemical modification, or derivatization, serves several analytical purposes:

Enhanced Detection: The resulting derivatives often exhibit improved chromatographic behavior and greater sensitivity in detectors, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemimpex.com

Improved Volatility: For GC analysis, derivatization can increase the volatility of otherwise non-volatile compounds like polar alcohols and amines.

Structural Confirmation: The formation of a derivative with a known reagent like this compound can help confirm the structure of an unknown analyte or impurity.

Research into the determination of genotoxic impurities in drug substances highlights the importance of such derivatization strategies. researchgate.net For instance, related sulfonic anhydrides are used to derivatize compounds for analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC/MS), allowing for detection at very low levels (parts per million). researchgate.netresearchgate.net The process often involves converting the analytes into ionic derivatives that can be effectively separated and detected. researchgate.net

Applications in Polymer Science and Materials Chemistry

The versatility of this compound extends into materials science, where it is a key reagent in modifying polymers to create materials with superior characteristics for specialized applications. chemimpex.com

This compound is employed to chemically modify polymer structures, leading to significant improvements in their physical and chemical properties. chemimpex.com The modification typically involves introducing benzenesulfonate groups into the polymer backbone. This process can lead to:

Enhanced Thermal Stability: The incorporation of aromatic sulfonate groups can increase the thermal resistance of polymers, making them suitable for high-temperature applications. chemimpex.com

Improved Solubility: Modification can alter the polarity of a polymer, thereby changing its solubility characteristics in various solvents. chemimpex.com

Increased Chemical Resistance: The resulting modified polymers often exhibit greater resistance to chemical degradation. chemimpex.com

These modifications are crucial for developing high-performance materials tailored for specific industrial needs. For example, the reaction of benzenesulfonic acid polymers with formaldehyde (B43269) creates cross-linked structures with excellent thermal stability and chemical resistance. ontosight.ai

The enhanced properties imparted by modification with this compound make these polymers highly valuable in the plastics and coatings industries. chemimpex.com In coatings, polymers modified with sulfonic acid groups can exhibit strong adhesion to substrates, including metals, and provide improved corrosion resistance. smolecule.com The ability to act as a cross-linking agent helps in the production of high-performance materials like polyurethanes and epoxy resins. The resulting materials possess improved mechanical properties and durability, making them ideal for protective coatings and advanced composite materials. smolecule.com

Polymer Modification for Enhanced Properties

Contributions to Agrochemical Development

This compound is an important intermediate in the synthesis of agrochemicals. chemimpex.com It serves as a versatile reagent for producing sulfonate esters, which are key building blocks in the development of new pesticides and herbicides. chemimpex.com

A notable research finding highlights the potential of sulfonic anhydride derivatives as potent agrochemical agents. In one study, a naturally occurring compound, dibenzyl trisulphide, was converted into methyl benzyl (B1604629) sulphonic anhydride (MBSA). nih.gov This new anhydride derivative demonstrated significantly enhanced biological activity compared to its parent compound and commercial agents. nih.gov

Table 1: Comparative Bioactivity of Methyl Benzyl Sulphonic Anhydride (MBSA) Data sourced from research on sulfonic anhydride derivatives for agro-chemical activities. nih.gov

Target OrganismCompoundResult
Bacillus subtilis (Bacteria)MBSA 2.5-fold more effective than Isoniazid & Ampicillin
Pseudomonas fluorescens (Bacteria)MBSA 2.5 to 10-fold more inhibitory than commercial agents
Cladosporium cucumerinum (Fungus)MBSA MIC: 0.1 µ g/spot (vs. 1.25 for Ketoconazole)
Meloidogyne incognita (Nematode)MBSA 97.72% nematicidal activity at 125.0 ppm
Meloidogyne incognita (Nematode)Dibenzyl trisulphide No effect at 125.0 ppm

The study found MBSA to be a powerful antimicrobial, antifungal, and nematicidal agent, demonstrating its potential for pest control in agriculture. nih.gov This highlights the role of this compound and its derivatives not just as intermediates, but as a basis for creating novel, effective agrochemicals.

Utilization in Dye and Surfactant Chemistry

This compound is a crucial sulfonating agent used to synthesize dyes and surfactants. chemimpex.com Its ability to introduce the sulfonate (-SO₃H) group into organic molecules is fundamental to the properties of these products. chemimpex.com

In surfactant production, the parent compound, benzenesulfonic acid, and its salts are key components in detergents and cleaning products. chemimpex.comchemcess.com this compound is used in the synthesis of these surfactants, reacting with alcohols and amines to create sulfonates that possess excellent wetting and emulsifying properties, which are essential for removing dirt and grease. chemimpex.com Salts of benzenesulfonic acid, such as sodium benzenesulfonate, are widely used as surfactants in laundry detergents. wikipedia.org

In the textile industry, this compound functions as a valuable agent in dyeing processes. chemimpex.com It helps to improve the affinity of dyes for fabric fibers, which results in more vibrant and longer-lasting colors. chemimpex.com The introduction of sulfonate groups can enhance the water solubility of a dye and, more importantly, provide a site for the dye to chemically bond with the fabric. researchgate.net

Related compounds, such as sodium meta nitrobenzene (B124822) sulphonate, are used as resisting agents or color-forming protective agents in textile printing to ensure pattern integrity. The use of reactive dyes, which form covalent bonds with the fabric, leads to excellent color fastness. researchgate.net The reactivity of this compound makes it suitable for facilitating these types of strong interactions between the dye and the textile. chemimpex.com

Role in Surfactant Synthesis

This compound serves as a potent sulfonating agent and a key reactive intermediate in the synthesis of various surfactants, particularly anionic surfactants like alkylbenzene sulfonates. chemimpex.comresearchgate.net Its high reactivity allows for the introduction of the benzenesulfonate group into organic molecules, a critical step in creating compounds with surface-active properties. The primary application of these resulting surfactants is in the formulation of detergents and cleaning products, where they enhance wetting and emulsifying capabilities. chemimpex.com

The synthesis of surfactants using this compound fundamentally involves its reaction with nucleophiles, such as long-chain alcohols or alkylphenols. In these reactions, the anhydride introduces the benzenesulfonyl group to the nucleophile, forming a benzenesulfonate ester. The resulting molecule possesses a hydrophobic tail (the long alkyl chain) and a hydrophilic head (the sulfonate group), which is the characteristic amphiphilic structure of a surfactant.

Detailed research has been conducted on the reactivity of aromatic sulfonic anhydrides to understand their role in synthesis. Kinetic studies provide insight into how different substituents on the benzene ring of the anhydride affect its reactivity. For instance, investigations into the reaction of substituted benzenesulfonic anhydrides with aromatic compounds like naphthalene (B1677914) show a clear correlation between the electronic properties of the substituent and the reaction rate. This data is vital for optimizing reaction conditions and predicting the outcomes of sulfonation reactions in surfactant manufacturing.

Research Findings on the Reactivity of Substituted Benzenesulfonic Anhydrides

The following table presents kinetic data from a study on the sulfonylation of naphthalene with various para-substituted benzenesulfonic anhydrides. The data illustrates the influence of different substituents on the reaction rate, a key aspect of research into the synthetic utility of these anhydrides.

Data adapted from a study on the kinetics of reactions involving substituted benzenesulfonic anhydrides. core.ac.uk

Theoretical and Computational Studies of Benzenesulfonic Anhydride

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model and understand the behavior of molecules. These studies are crucial for elucidating aspects of benzenesulfonic anhydride (B1165640) that are challenging to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been applied to understand the reaction mechanisms of sulfonic acids and their derivatives. While specific DFT studies exclusively on benzenesulfonic anhydride are not abundant in publicly available literature, the principles can be extrapolated from studies on related compounds.

Theoretical studies on the nucleophilic addition to anhydrides suggest that these reactions can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. acs.org DFT calculations on similar systems, such as the esterification of benzenesulfonic acid, have been used to determine the favorability of different reaction pathways, like SN1 versus SN2 mechanisms. rsc.orgresearchgate.net For this compound, its enhanced electrophilic character compared to benzenesulfonic acid suggests a high reactivity towards nucleophiles. DFT calculations can model the transition states and intermediates of its reactions, such as hydrolysis back to benzenesulfonic acid or reactions with alcohols to form sulfonate esters.

The mechanism of reactions like sulfone formation, where sulfonic anhydrides react with alkylbenzenes, has been proposed to occur via electrophilic attack. core.ac.uk DFT studies can elucidate the intricate details of such mechanisms, including the role of catalysts and the energetics of competing reaction pathways. For instance, in the sulfonation of benzene (B151609), DFT can model the formation of the electrophilic sulfur trioxide and its reaction with the benzene ring to form a sigma complex, leading to benzenesulfonic acid, the precursor to the anhydride. libretexts.org

Reaction Type Proposed Mechanism via DFT Analogy Key Intermediates/Transition States
HydrolysisNucleophilic attack by waterTetrahedral intermediate
EsterificationSN1 or SN2 pathway depending on conditionsSulfonylium cation (SN1), Protonated alcohol (SN2) rsc.org
SulfonylationFriedel-Crafts type reactionAcylium-like cation core.ac.ukmsu.edu

Conformational analysis of this compound can be performed using computational methods to understand its three-dimensional structure and flexibility. While detailed molecular dynamics (MD) simulations specifically for this compound are not widely published, the methodology is well-established for similar molecules. researchgate.netnih.govresearchgate.net

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. These simulations model the movement of atoms over time, allowing for the study of solvation effects and the molecule's interaction with other species in solution. researchgate.net Such simulations are valuable for understanding how the solvent might influence reaction rates and mechanisms. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Structure-Reactivity Relationships

The relationship between a molecule's structure and its reactivity is a fundamental concept in chemistry. Computational methods are instrumental in quantifying this relationship.

The chemical behavior of this compound is directly linked to its electronic structure. The presence of two electron-withdrawing benzenesulfonyl groups connected by an anhydride linkage makes the sulfur atoms highly electrophilic. Computational chemistry can quantify this through calculations of atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO).

Studies on substituted benzenesulfonic acids have shown that electron-withdrawing groups on the benzene ring enhance the acidity of the sulfonic acid. nih.gov Similarly, such substitutions on this compound would be expected to further increase its electrophilicity, making it an even more potent sulfonating agent. The anhydride form itself represents an activated form of the sulfonic acid group, facilitating the transfer of the benzenesulfonyl group.

Structural Feature Electronic Effect Predicted Chemical Behavior
Sulfonyl Groups (SO₂)Strong electron-withdrawingIncreased electrophilicity at sulfur atoms
Anhydride Linkage (S-O-S)Activation of sulfonyl groupsEnhanced reactivity towards nucleophiles
Phenyl RingsAromatic systemSite for potential substitution reactions

Computational chemistry can be a predictive tool for reaction outcomes and selectivity. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form.

In reactions with substituted arenes, for example, the regioselectivity (ortho, meta, para substitution) can be predicted by modeling the stability of the different possible intermediates (sigma complexes). msu.edu For this compound reacting with a nucleophile, computational models can help predict whether the reaction will favor substitution at the sulfur atom or other potential reaction sites. Studies on the reactions of p-toluenesulfonic anhydride have demonstrated the ability to predict relative reactivities based on Hammett plots derived from computational and experimental data. core.ac.uk This approach could be extended to this compound to predict its reactivity with a wide range of nucleophiles.

Correlation of Electronic Structure with Chemical Behavior

Computational Design of Novel this compound Derivatives

Computational methods are increasingly used in the rational design of new molecules with specific desired properties. researchgate.netrsc.orgacs.org By modifying the structure of this compound in silico, it is possible to screen a large number of potential derivatives for desired characteristics before undertaking their synthesis.

For instance, if the goal is to create a more selective sulfonating agent, different substituents could be added to the benzene rings, and their effect on the electronic properties and steric hindrance could be calculated. Quantum chemical calculations can predict how these modifications would alter the reactivity and selectivity of the anhydride. rsc.org This computational pre-screening can save significant time and resources in the laboratory. The design of novel benzenesulfonamide (B165840) derivatives as enzyme inhibitors has been successfully guided by computational approaches like 3D-QSAR and molecular docking, demonstrating the power of these methods in designing functional molecules. nih.gov

Analytical Methodologies for Benzenesulfonic Anhydride and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For benzenesulfonic anhydride (B1165640), both ¹H and ¹³C NMR spectroscopy provide valuable data.

In the ¹H NMR spectrum of a related compound, p-toluenesulfonic anhydride, the aromatic protons appear as doublets at approximately 7.22 ppm and 7.55 ppm. helixchrom.com For benzenesulfonic anhydride, the aromatic protons would be expected to exhibit signals in a similar region, typically between 7.0 and 8.0 ppm. The specific splitting patterns would depend on the substitution of the benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In p-toluenesulfonic anhydride, the carbon atoms of the aromatic ring show signals at 95.4 ppm (C-4), 128.1 ppm (C-2), 136.9 ppm (C-3), and 148.2 ppm (C-1). helixchrom.com For unsubstituted this compound, the aromatic carbons would also be expected in the 120-150 ppm range. General tables of chemical shifts for anhydrides and aromatic compounds can further aid in the assignment of these signals. netlify.apporegonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H 7.5 - 8.0 Aromatic protons, multiplet

Note: The exact chemical shifts can be influenced by the solvent and the concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. nih.gov For this compound, these bands are expected to appear in the regions of 1870-1818 cm⁻¹ and 1750-1720 cm⁻¹. oup.com

Additionally, the spectrum will show characteristic absorptions for the sulfonyl group (S=O), typically in the range of 1300-1420 cm⁻¹ (asymmetric stretch) and 1140-1190 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will appear around 1600 and 1500 cm⁻¹. chemicalbook.com The IR spectrum of the related p-toluenesulfonic anhydride shows characteristic peaks that support these expected ranges. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
S=O Asymmetric Stretch 1300 - 1420
S=O Symmetric Stretch 1140 - 1190
C=O (Anhydride) Asymmetric Stretch 1870 - 1818
C=O (Anhydride) Symmetric Stretch 1750 - 1720
Aromatic C-H Stretch > 3000

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound (C₁₂H₁₀O₅S₂) would show a molecular ion peak corresponding to its molecular weight of approximately 298.33 g/mol . chemscene.comchemicalbook.comacs.org

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would involve the cleavage of the S-O-S bond. The fragmentation of sulfonates often involves the loss of SO₂. oup.com The fragmentation process can lead to the formation of stable ions, and the relative abundance of these fragment ions helps in elucidating the structure of the original molecule. wikipedia.orgsielc.com

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from its starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of such compounds.

For the analysis of related compounds like benzoic anhydride, a mixed-mode Primesep S2 column with a mobile phase of acetonitrile (B52724) has been used, with UV detection at 210 nm. researchgate.net Another method for benzoic anhydride utilizes a Newcrom R1 reverse-phase column with an isocratic mobile phase of acetonitrile and water. For the analysis of benzenesulfonic acid, a mixed-mode approach on an Amaze TR column has been developed, where the elution is controlled by the pH of the buffer, ion concentration, and acetonitrile content in the mobile phase. helixchrom.com A method for determining the sulfonation degree of phthalic anhydride uses RP-HPLC with a mobile phase of methanol-water containing ammonium (B1175870) dihydrogen phosphate (B84403). wikipedia.org

Based on these examples, a suitable HPLC method for the analysis and purity assessment of this compound would likely involve a reversed-phase C18 or a mixed-mode column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer to control the pH and improve peak shape. UV detection would be appropriate due to the presence of the aromatic rings in the molecule.

Table 3: Exemplary HPLC Conditions for the Analysis of Aromatic Anhydrides and Sulfonic Acids

Parameter Condition 1 (for Benzoic Anhydride) Condition 2 (for Benzenesulfonic Acid)
Column Primesep S2 (mixed-mode) Amaze TR (reversed-phase anion- and cation-exchange)
Mobile Phase Acetonitrile Gradient of acetonitrile and ammonium phosphate buffer

| Detection | UV at 210 nm | UV at 205 nm |

These conditions are for related compounds and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com While this compound itself can be challenging to analyze directly by GC due to its high boiling point and potential for thermal degradation, the technique is well-suited for the analysis of more volatile derivatives and potential impurities. americanpharmaceuticalreview.com For instance, sulfonate esters, which can be formed from the anhydride, are amenable to GC analysis. americanpharmaceuticalreview.com

In practice, GC analysis often involves a capillary column, such as a polydimethylsiloxane (B3030410) column with 5% phenyl groups (HP-5), which is effective for separating a range of organic compounds. rsc.org Detection is commonly achieved using a Flame Ionization Detector (FID), which offers broad sensitivity to organic molecules, or a Mass Selective Detector (MS), which provides structural information for definitive compound identification. rsc.org The choice of carrier gas is typically an inert gas like helium or argon. rsc.org For certain applications, derivatization may be employed to convert less volatile analytes into species that are more suitable for GC analysis. americanpharmaceuticalreview.com

Table 1: Typical Parameters for Gas Chromatography Analysis of this compound Derivatives

Parameter Description Common Specification
Column The stationary phase where separation occurs. HP-5 (polydimethylsiloxane with 5% phenyl groups) rsc.org
Detector The device used to detect analytes as they elute. Flame Ionization Detector (FID), Mass Spectrometry (MS) americanpharmaceuticalreview.comrsc.org
Carrier Gas The mobile phase that transports the sample. Helium, Argon rsc.org
Analysis Scope Types of compounds suitable for this method. Volatile and thermally stable derivatives (e.g., sulfonate esters) americanpharmaceuticalreview.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its derivatives. By utilizing columns packed with sub-2-μm particles, UPLC achieves higher resolution, greater sensitivity, and drastically reduced analysis times. waters.com

This technique is particularly valuable for monitoring genotoxic impurities, such as alkyl benzenesulfonates, in drug substances. waters.com A key advantage of UPLC is its ability to resolve these analytes from the active pharmaceutical ingredient (API) and other impurities in complex mixtures, with analysis times often under five minutes, compared to 20-30 minutes for conventional HPLC methods. waters.com

A typical UPLC system for this application would be equipped with a Photodiode Array (PDA) detector for UV absorbance measurement and a mass spectrometer (MS) for mass confirmation. waters.com The combination of PDA and MS detection provides a comprehensive analytical solution, offering both quantification and confident identification of the compounds of interest without the need for complex derivatization steps. waters.com For example, in the analysis of Amlodipine Besylate, UPLC-UV can successfully resolve and detect methyl benzenesulfonate (B1194179) (MBS) and ethyl benzenesulfonate (EBS) at the 15 ppm level. waters.com

Table 2: UPLC vs. HPLC for Analysis of Benzenesulfonic Acid Derivatives

Feature Ultra-Performance Liquid Chromatography (UPLC) High-Performance Liquid Chromatography (HPLC)
Particle Size Sub-2-μm waters.com 3-5 μm
Analysis Time < 5 minutes waters.com 20-30 minutes waters.com
Resolution High waters.com Standard
Sensitivity High waters.com Standard
Detectors PDA, Mass Spectrometry (MS) waters.com UV, PDA, MS

In Situ Reaction Monitoring Techniques

In situ reaction monitoring, also known as process analytical technology (PAT), involves the analysis of a chemical reaction in real-time within the reactor itself. This approach provides dynamic information about reaction kinetics, intermediate formation, and endpoint determination, enabling precise process control and optimization. nih.govd-nb.info For reactions involving this compound, which can be highly exothermic, real-time monitoring is crucial for ensuring both safety and efficiency. d-nb.info

Real-Time Spectroscopic Monitoring

Spectroscopic techniques are particularly well-suited for in-situ monitoring as they are non-destructive and can provide rapid, continuous data. d-nb.info

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Fourier-transform infrared (FT-IR) and NIR spectroscopy are powerful tools for real-time process control in sulfonation reactions. d-nb.infoasiachmical.com By using fiber-optic probes inserted directly into the reaction vessel, these techniques can continuously monitor the characteristic absorption bands of reactants (e.g., O-H stretch) and products. asiachmical.com This allows for the immediate detection of any deviations from the expected reaction profile. asiachmical.com For example, in sulfonation processes, modern FT-IR spectrometers can capture spectra within seconds, providing immediate feedback on the reaction's progress. asiachmical.com

Raman Spectroscopy: FT-Raman spectroscopy is another valuable technique for monitoring sulfonation processes. It can be used to determine the degree of sulfonation by tracking molecular markers for both the sulfonic acid group (-SO3H) and the sulfonate anion (-SO3−). researchgate.net This quantitative data can be used to build calibration curves that correlate spectral features with the extent of reaction. researchgate.net

Flow Chemistry Applications and Monitoring

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. nih.gov The integration of online analytical tools is a key enabler for realizing the full potential of flow chemistry. researchgate.netvapourtec.com

In a flow chemistry setup for the synthesis or use of this compound, a side stream of the reactor output can be automatically sampled and analyzed. researchgate.net This allows for continuous, time-based monitoring of the reaction's progress. researchgate.net

Online HPLC/UPLC: An online HPLC or UPLC system can be connected to the flow reactor to automatically withdraw, dilute, and analyze samples from the flowing stream. researchgate.net This provides near real-time data on product formation and impurity levels, facilitating rapid process optimization. researchgate.net

Integrated Spectroscopy: Spectroscopic probes (IR, Raman, NMR) can be integrated directly into the flow path. researchgate.netbeilstein-journals.org This provides instantaneous feedback on the chemical composition of the stream, allowing for precise control over parameters like residence time and temperature to maximize yield and selectivity. nih.govbeilstein-journals.org The combination of microreactors with in-line NIR spectroscopy, for example, has been shown to enable the safe investigation of reaction conditions that would be too hazardous to explore in traditional batch reactors. nih.govd-nb.info This integrated approach allows for the calculation of conversions and space-time yields in real-time, leading to significantly more efficient process development. nih.govd-nb.info

Table 3: Comparison of In Situ Monitoring Techniques

Technique Principle Advantages Application Example
FT-IR/NIR Spectroscopy Measures absorption of infrared light by molecular vibrations. asiachmical.com Rapid, non-destructive, provides real-time concentration data. d-nb.infoasiachmical.com Monitoring the disappearance of starting material and appearance of sulfonic acid groups in sulfonation. asiachmical.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light. researchgate.net Excellent for aqueous systems, provides structural information. researchgate.net Quantifying the degree of sulfonation by tracking -SO3H and -SO3- bands. researchgate.net
Online HPLC/UPLC Chromatographic separation of reaction components. researchgate.net Provides detailed separation of complex mixtures, quantitative. researchgate.net Automated sampling and analysis of product and impurities from a flow reactor stream. researchgate.net

Environmental and Safety Considerations in Research

Hazard Assessment and Risk Management in Laboratory Settings

A thorough hazard assessment and robust risk management plan are paramount when working with benzenesulfonic anhydride (B1165640) in a laboratory. nih.gov This begins with a complete review of the Safety Data Sheet (SDS), which provides critical information on the substance's hazards. nih.govuwlax.edu Benzenesulfonic anhydride is classified as a corrosive substance that can cause severe skin burns and serious eye damage. nih.gov It is also corrosive to metals. nih.gov

Key risk management strategies in the lab include:

Engineering Controls: Handling the compound within a chemical fume hood to prevent the dispersion of dust and ensure adequate ventilation. fishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment (PPE): Mandatory use of protective gloves, safety goggles, face protection, and appropriate lab clothing to prevent skin and eye contact.

Handling Procedures: Avoiding contact with skin, eyes, and clothing is crucial. Researchers should wash hands and face thoroughly after handling. The compound should be kept in its original, tightly closed container in a dry, cool, and well-ventilated area. fishersci.com

Spill and Emergency Procedures: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using inert absorbent material, avoiding dust formation. fishersci.comfishersci.com For fires, carbon dioxide, dry chemical, or alcohol-resistant foam are recommended extinguishing agents. fishersci.com

A detailed risk assessment should consider the quantities used, the nature of the procedures, and the potential for inadvertent reactions. uwlax.edu For example, this compound is incompatible with strong bases and oxidizing agents. fishersci.com

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Corrosive to metalsCategory 1H290: May be corrosive to metals
Skin corrosion/irritationSub-category 1CH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage

Source: ECHA C&L Inventory nih.gov

Green Chemistry Principles in this compound Research

Applying the principles of green chemistry can significantly reduce the environmental and health impacts of research involving this compound. acs.orgcolab.ws These principles encourage the design of chemical products and processes that minimize the use and generation of hazardous substances. rsc.orgrsc.org

Key green chemistry considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgrsc.org For instance, comparing different synthetic pathways to a target molecule can reveal a more atom-efficient option. rsc.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible or replaced with innocuous alternatives. acs.orgrsc.org Research into solvent-free reaction conditions is a key area of green chemistry. researchgate.net

Reduce Derivatives: Unnecessary derivatization steps, which often require additional reagents and generate waste, should be minimized or avoided. acs.orgrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can be recycled, reducing waste. rsc.org

Waste Minimization and Sustainable Practices

Effective waste management is a critical component of sustainable laboratory practice. researchgate.net For this compound, this involves strategies to reduce waste generation and ensure proper disposal of unavoidable waste.

Waste Prevention: The most effective strategy is to prevent waste in the first place by carefully planning experiments to use the minimum amount of material necessary. rsc.org

Recycling and Reuse: While direct recycling of this compound in a lab setting may be complex, considering the potential for reusing any solvents or unreacted starting materials after purification can contribute to waste reduction. waterandwastewater.com

Proper Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. fishersci.com This includes contaminated lab materials like gloves and absorbent materials. Waste should be collected in suitable, closed containers. fishersci.com

Avoiding Environmental Release: Under no circumstances should this compound or its waste be released into drains or the environment. fishersci.com

Implementing these practices not only ensures regulatory compliance but also aligns with the broader goals of environmental stewardship and sustainable science. ccsenet.org

Toxicological Studies and Safety Data Analysis

A thorough analysis of toxicological data is essential for understanding the risks associated with this compound. nih.gov The primary source for this information is the Safety Data Sheet (SDS), which summarizes known toxicological effects. fishersci.com

Human Health Effects: this compound is a corrosive substance that causes severe skin burns and serious eye damage. nih.gov Inhalation of dust can cause respiratory tract irritation. Ingestion is harmful.

Ecotoxicity: There is limited specific information available on the ecotoxicity of this compound itself. However, related compounds like benzenesulfonic acid are noted to be biodegradable and have low toxicity to aquatic life. ca.govchemical-product.com It is important not to flush this compound into surface water or sewer systems. fishersci.com One safety data sheet indicates that the product contains substances hazardous to the environment and is very toxic to aquatic organisms, potentially causing long-term adverse effects. fishersci.com

Carcinogenicity and Mutagenicity: There is no information available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin. fishersci.comnv.gov

Table 2: Summary of Toxicological Data

EndpointResultSpeciesSource
Skin CorrosionCauses severe skin burns and eye damage (Category 1C)Not specified
Serious Eye DamageCauses serious eye damage (Category 1)Not specified
Acute Oral ToxicityHarmful if swallowed (Category 4)Not specified
Aquatic ToxicityVery toxic to aquatic life with long lasting effectsNot specified fishersci.com

It is crucial for researchers to consult the most up-to-date SDS and other toxicological resources to ensure they have a comprehensive understanding of the potential hazards. nih.govepa.gov

Q & A

Q. What are the optimal conditions for synthesizing benzenesulfonic anhydride, and how do variations in reaction parameters affect purity?

this compound is synthesized by heating benzenesulfonic acid with excess phosphorus pentoxide (P₂O₅) on an inert support. The reaction requires precise temperature control to avoid decomposition, as excessive heat can lead to side reactions or reduced yields . Purity is influenced by recrystallization solvents (e.g., ether) and drying conditions. For example, recrystallization from ether yields a higher melting point (88–91°C) compared to unrefined product (60–85°C) due to removal of residual acid impurities .

Q. How can researchers characterize the structural identity and purity of this compound?

Key methods include:

  • Melting point analysis : Discrepancies in reported melting points (e.g., 60–85°C vs. 88–91°C) reflect differences in recrystallization protocols .
  • Elemental analysis : Verify composition (C 48.31%, H 3.38%, S 21.50%) .
  • Spectroscopy : Use IR to confirm sulfonyl (S=O) and anhydride (O-S-O) functional groups.
  • Chromatography : HPLC or TLC to detect residual benzenesulfonic acid.

Q. What safety precautions are critical when handling this compound?

The compound reacts explosively with concentrated hydrogen peroxide (90–95% H₂O₂) and liquefies upon prolonged air exposure due to hygroscopicity. Use inert atmospheres (e.g., nitrogen) for storage and reaction setups, and avoid contact with oxidizing agents .

Advanced Research Questions

Q. How does this compound compare to other sulfonating agents (e.g., dodecylbenzenesulfonic acid) in Friedel-Crafts sulfonation?

this compound acts as a dual electrophile and dehydrating agent, enabling direct sulfonation of aromatic substrates. Unlike sulfonic acids (e.g., DBSA in Table 1 of ), the anhydride minimizes water byproduct formation, improving reaction efficiency. Kinetic studies using in situ NMR can quantify activation barriers and compare catalytic activity .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Contradictory data often arise from:

  • Impurity profiles : Residual P₂O₅ or unreacted acid lowers melting points.
  • Crystallization conditions : Solvent polarity and cooling rates affect crystal packing.
  • Analytical calibration : Standardize DSC protocols with reference materials. Replicate synthesis and purification steps from Field (1952) to validate reproducibility .

Q. Can this compound be used as a catalyst or co-reagent in multicomponent reactions?

demonstrates its role as a Brønsted acid catalyst in acetaldehyde-acetic anhydride reactions. Optimize molar ratios (e.g., 0.5 g benzenesulfonic acid monohydrate per 200 g anhydride) and monitor reaction progress via UV-Vis spectroscopy to balance catalytic activity and side reactions .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield due to hydrolysisUse anhydrous solvents and molecular sieves to scavenge moisture.
Explosion risk with H₂O₂Substitute H₂O₂ with milder oxidants (e.g., TBHP) in controlled amounts.
Difficulty in characterizing mixed anhydridesEmploy tandem MS/MS to distinguish symmetric vs. mixed acyl-O-acyl structures.

Data Contradiction Analysis

  • Melting Point Variability : reports conflicting values (60–85°C vs. 88–91°C). This discrepancy likely stems from differences in recrystallization solvents (ether vs. none) and purity thresholds. Reproduce methods from Field (1952) to isolate high-purity material .
  • Hazard Classification : While assigns "VERY LOW" persistence to benzenesulfonic acid derivatives, highlights acute reactivity risks. Contextualize data by distinguishing between environmental persistence (hydrolysis rates) and acute chemical hazards .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of this compound in transition-metal-catalyzed reactions.
  • Toxicity Profiling : Expand ecotoxicological data (e.g., NOEC values for aquatic organisms) to align with REACH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.